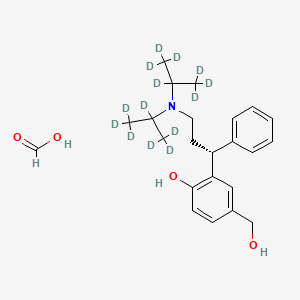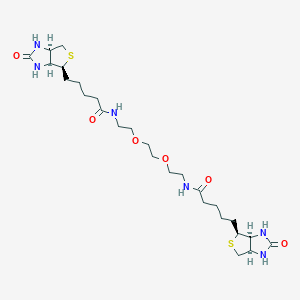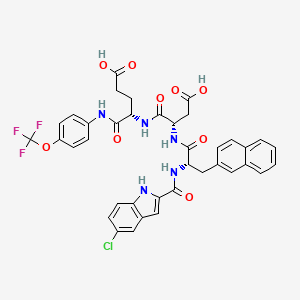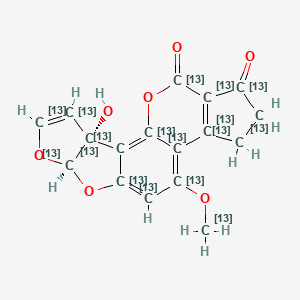
5-Hydroxymethyl Tolterodine-d14 (formate)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Hydroxymethyl Tolterodine-d14 (formate) is a deuterium-labeled derivative of (Rac)-5-Hydroxymethyl Tolterodine. This compound is an active metabolite of Tolterodine, which is a muscarinic acetylcholine receptor antagonist. It is primarily used in scientific research, particularly in the study of overactive bladder conditions .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 5-Hydroxymethyl Tolterodine-d14 (formate) involves the deuteration of (Rac)-5-Hydroxymethyl Tolterodine. Deuterium, a stable isotope of hydrogen, is incorporated into the molecule to create the deuterium-labeled compound. The specific synthetic routes and reaction conditions are proprietary and typically involve specialized techniques in isotope chemistry .
Industrial Production Methods: Industrial production of 5-Hydroxymethyl Tolterodine-d14 (formate) is conducted under controlled conditions to ensure high purity and consistency. The process involves the use of advanced chemical synthesis and purification techniques to achieve the desired deuterium labeling .
Análisis De Reacciones Químicas
Types of Reactions: 5-Hydroxymethyl Tolterodine-d14 (formate) undergoes various chemical reactions, including:
Oxidation: Conversion of hydroxymethyl groups to carboxylic acids.
Reduction: Reduction of ketone groups to alcohols.
Substitution: Replacement of functional groups with other substituents
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Conditions vary depending on the substituent being introduced
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols .
Aplicaciones Científicas De Investigación
5-Hydroxymethyl Tolterodine-d14 (formate) has several scientific research applications, including:
Chemistry: Used as a tracer in drug development to study pharmacokinetics and metabolic profiles.
Biology: Investigated for its effects on muscarinic acetylcholine receptors in various biological systems.
Medicine: Studied for its potential therapeutic effects in treating overactive bladder conditions.
Industry: Utilized in the development of new pharmaceuticals and chemical compounds
Mecanismo De Acción
The mechanism of action of 5-Hydroxymethyl Tolterodine-d14 (formate) involves its role as a muscarinic acetylcholine receptor antagonist. It binds to and inhibits the activity of muscarinic receptors (M1, M2, M3, M4, and M5), which are involved in various physiological processes such as bladder contraction and salivation. This inhibition helps reduce symptoms of overactive bladder .
Comparación Con Compuestos Similares
Tolterodine: The parent compound from which 5-Hydroxymethyl Tolterodine-d14 (formate) is derived.
Fesoterodine: Another muscarinic receptor antagonist that is metabolized to 5-Hydroxymethyl Tolterodine.
Desfesoterodine: A metabolite of Fesoterodine with similar pharmacological properties
Uniqueness: 5-Hydroxymethyl Tolterodine-d14 (formate) is unique due to its deuterium labeling, which enhances its stability and allows for more precise pharmacokinetic studies. This labeling also helps in distinguishing it from other similar compounds in research applications .
Propiedades
Fórmula molecular |
C23H33NO4 |
|---|---|
Peso molecular |
401.6 g/mol |
Nombre IUPAC |
2-[(1R)-3-[bis(1,1,1,2,3,3,3-heptadeuteriopropan-2-yl)amino]-1-phenylpropyl]-4-(hydroxymethyl)phenol;formic acid |
InChI |
InChI=1S/C22H31NO2.CH2O2/c1-16(2)23(17(3)4)13-12-20(19-8-6-5-7-9-19)21-14-18(15-24)10-11-22(21)25;2-1-3/h5-11,14,16-17,20,24-25H,12-13,15H2,1-4H3;1H,(H,2,3)/t20-;/m1./s1/i1D3,2D3,3D3,4D3,16D,17D; |
Clave InChI |
YXSFRJSZLSBBRR-PDPBTKPOSA-N |
SMILES isomérico |
[2H]C([2H])([2H])C([2H])(C([2H])([2H])[2H])N(CC[C@H](C1=CC=CC=C1)C2=C(C=CC(=C2)CO)O)C([2H])(C([2H])([2H])[2H])C([2H])([2H])[2H].C(=O)O |
SMILES canónico |
CC(C)N(CCC(C1=CC=CC=C1)C2=C(C=CC(=C2)CO)O)C(C)C.C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![(2S)-5,5,5-trideuterio-4-methyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]pentanoic acid;hydrate](/img/structure/B12404834.png)











